

# Decatromicin B: A Technical Guide to its Physicochemical Properties

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## Compound of Interest

Compound Name: Decatromicin B

Cat. No.: B1140538

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## Abstract

**Decatromicin B**, a potent tetronic acid antibiotic, has demonstrated significant activity against a range of Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).<sup>[1][2][3][4]</sup> Isolated from the fermentation broth of *Actinomadura* sp. MK73-NF4, its complex chemical structure and promising biological profile make it a subject of interest in the ongoing search for novel antimicrobial agents.<sup>[1][4]</sup> This technical guide provides a comprehensive overview of the known physicochemical properties of **Decatromicin B**, outlines general experimental protocols for their determination, and presents a hypothetical mechanism of action based on its structural class. Due to the limited public availability of detailed experimental data for this specific compound, this guide combines established information with generalized methodologies to serve as a valuable resource for the scientific community.

## Physicochemical Properties

The fundamental physicochemical characteristics of **Decatromicin B** are summarized below. These properties are essential for understanding its behavior in biological systems and for the design of future drug development studies.

## General Properties

Property	Value	Source
Appearance	Off-white to light tan solid	[4]
Purity	>95% by HPLC	[4]
Long-term Storage	-20°C	[4]

## Chemical and Physical Data

Quantitative data for **Decatromicin B** is presented in the following table. It is important to note that a specific melting point and detailed spectroscopic data are not readily available in the public domain.

Property	Value
Molecular Formula	C <sub>45</sub> H <sub>56</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>10</sub>
Molecular Weight	855.9 g/mol
CAS Number	235097-64-0
Solubility	Soluble in ethanol, methanol, DMF, and DMSO; Poor water solubility.[1][4]
Melting Point	Not reported in available literature.
Spectroscopic Data ( <sup>1</sup> H NMR, <sup>13</sup> C NMR, MS)	Structure elucidated using these techniques, but specific data not publicly available.[5]

## Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of a natural product antibiotic like **Decatromicin B**. These protocols are based on standard laboratory practices.

### Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

- A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

## Solubility Assessment

Determining the solubility profile is essential for formulation and in vitro assay development.

- A known amount of **Decatromicin B** (e.g., 1 mg) is added to a specific volume of solvent (e.g., 1 mL) in a vial.
- The mixture is vortexed or sonicated for a set period to facilitate dissolution.
- The solution is visually inspected for any undissolved particles.
- If the compound dissolves completely, it is recorded as soluble at that concentration. If not, the process can be repeated with a smaller amount of solute or a larger volume of solvent to determine the approximate solubility limit.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule.

- A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- The solution is transferred to an NMR tube.
- <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra are acquired on a high-field NMR spectrometer.

- Advanced 2D NMR experiments such as COSY, HMQC, and HMBC can be performed to establish connectivity between protons and carbons, aiding in the complete structural elucidation.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

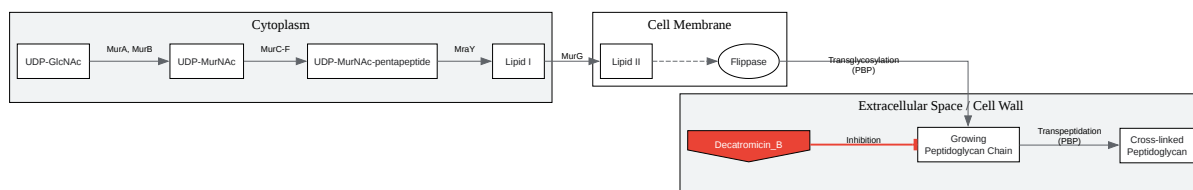
- A dilute solution of the sample is prepared in a suitable volatile solvent.
- The solution is introduced into the mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- High-resolution mass spectrometry (HRMS) is used to obtain the accurate mass of the molecular ion, which allows for the determination of the molecular formula.
- Tandem mass spectrometry (MS/MS) can be employed to fragment the molecule and provide further structural information.

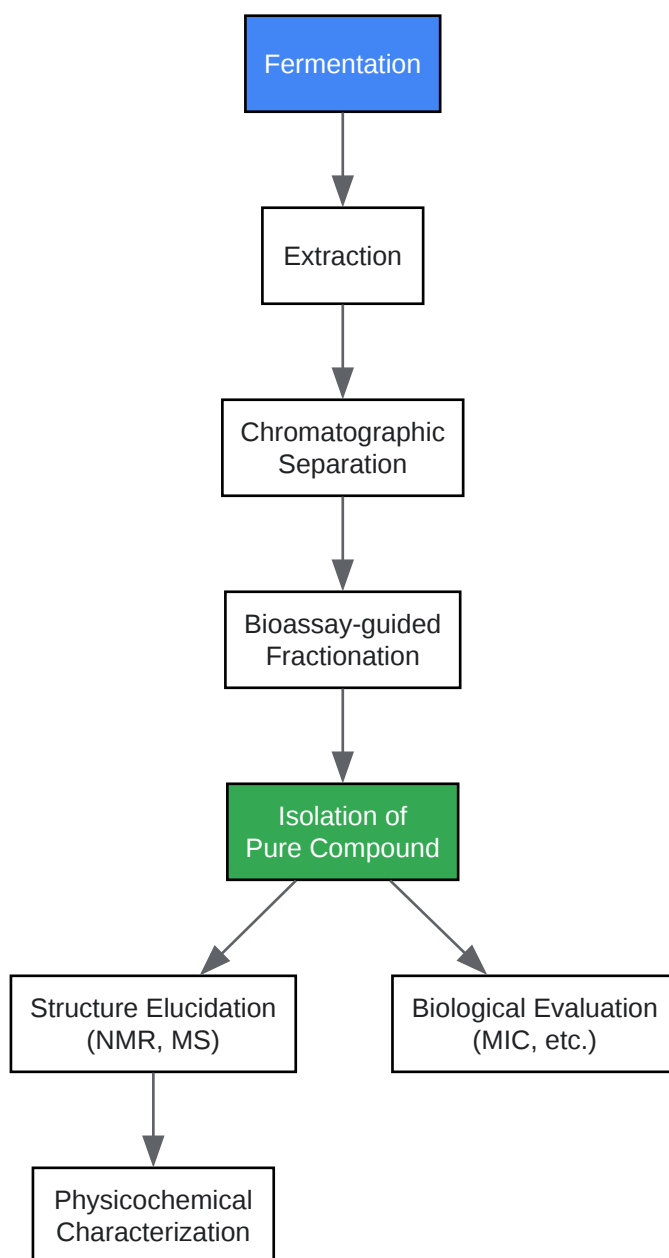
## Biological Activity and Hypothetical Mechanism of Action

**Decatromicin B** is a member of the tetrone acid class of natural products and exhibits potent antibiotic activity against Gram-positive bacteria, including MRSA.<sup>[1][2][3][4]</sup> While the specific molecular target and signaling pathway of **Decatromicin B** have not been elucidated, many antibiotics targeting Gram-positive bacteria interfere with the biosynthesis of the bacterial cell wall. A plausible mechanism of action for **Decatromicin B** is the inhibition of peptidoglycan synthesis, a pathway essential for bacterial viability.

## Hypothetical Signaling Pathway: Inhibition of Peptidoglycan Synthesis

The following diagram illustrates a generalized pathway for the inhibition of peptidoglycan synthesis in Gram-positive bacteria, a potential mechanism of action for **Decatromicin B**.





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